molecular formula C12H16N2O4 B6325087 Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate CAS No. 474020-88-7

Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate

Cat. No.: B6325087
CAS No.: 474020-88-7
M. Wt: 252.27 g/mol
InChI Key: FKIOMBZTRAZEBX-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate is a carbamate derivative characterized by a tert-butyl group, an N-methyl substituent, and a 4-nitrophenyl moiety. Its molecular formula is C₁₂H₁₅N₂O₄, with a molecular weight of 251.26 g/mol. The compound is structurally defined by the carbamate functional group (–O–(C=O)–N–), where the nitrogen atom is bonded to both a methyl group and a 4-nitrophenyl ring.

Spectroscopic characterization, such as ¹H and ¹³C NMR, is critical for confirming its structure. For example, the non-methylated analog, tert-butyl N-(4-nitrophenyl)carbamate, exhibits distinct NMR signals in CDCl₃, including aromatic proton resonances near δ 8.1–7.5 ppm and tert-butyl carbons at δ 28–80 ppm .

Properties

IUPAC Name

tert-butyl N-methyl-N-(4-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13(4)9-5-7-10(8-6-9)14(16)17/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIOMBZTRAZEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801212137
Record name 1,1-Dimethylethyl N-methyl-N-(4-nitrophenyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474020-88-7
Record name 1,1-Dimethylethyl N-methyl-N-(4-nitrophenyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474020-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-methyl-N-(4-nitrophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801212137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, N-methyl-N-(4-nitrophenyl)amine is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Boc₂O is added dropwise at 0–5°C, followed by a base such as triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP). The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, forming the carbamate linkage. After stirring at room temperature for 12–24 hours, the product is isolated via extraction and purified by flash chromatography.

Key Parameters :

  • Solvent : Dichloromethane (optimal for Boc reactions).

  • Base : Et₃N (1.2–2.0 equivalents).

  • Temperature : 0°C to room temperature.

Yield and Scalability

Yields for analogous Boc protections of secondary amines range from 70% to 90%. For instance, the synthesis of tert-butyl tosylcarbamate achieved 79% yield using Boc₂O and Et₃N in DCM. Scalability is feasible, as Boc reactions are typically tolerant of larger batch sizes without significant yield reduction.

Alternative Methods: Mitsunobu and Ullmann Coupling

Mitsunobu Reaction for Carbamate Formation

The Mitsunobu reaction offers an alternative pathway, particularly if the starting alcohol or phenol is available. For example, tert-butyl pent-4-yn-1-yl(tosyl)carbamate was synthesized using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) in THF. While this method is less common for aryl carbamates, it could be adapted for this compound by employing a nitroaryl alcohol precursor.

Procedure :

  • Combine N-methyl-N-(4-nitrophenyl)amine, Boc-protected tosylamide, PPh₃, and DIAD in THF.

  • Stir at 0°C, then warm to room temperature.

  • Purify via silica gel chromatography.

Challenges :

  • Requires pre-functionalized alcohol derivatives.

  • Lower yields (50–70%) compared to direct Boc protection.

Ullmann-Type Coupling for Nitroaryl Functionalization

Palladium-catalyzed couplings, such as Ullmann reactions, facilitate the introduction of nitroaryl groups. In a related synthesis, 2-nitroiodobenzene was coupled with alkynes using Pd(PPh₃)₂Cl₂ and CuI in THF. Adapting this method, a nitroaryl intermediate could be coupled with a Boc-protected amine precursor.

Example Protocol :

  • React Boc-protected propargylamine with 4-nitroiodobenzene under Pd/Cu catalysis.

  • Purify via column chromatography (petroleum ether/ethyl acetate).

Limitations :

  • Requires stringent anhydrous conditions.

  • Moderate yields (60–75%) due to competing side reactions.

Optimization and Troubleshooting

Solvent and Base Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) may accelerate reactions but complicate Boc group stability.

  • Weak bases (e.g., NaHCO₃) are preferable for acid-sensitive substrates.

Purification Challenges

  • The nitro group’s electron-withdrawing nature reduces solubility in nonpolar solvents.

  • Chromatography systems : Use gradients of ethyl acetate in hexane (5–30%) for optimal separation.

Comparative Analysis of Methods

Method Reagents Yield Advantages Disadvantages
Boc ProtectionBoc₂O, Et₃N, DCM70–90%High yield, scalableRequires anhydrous conditions
MitsunobuPPh₃, DIAD, THF50–70%Versatile for alcoholsNeeds pre-functionalized precursors
Ullmann CouplingPd/Cu, THF60–75%Enables aryl functionalizationCostly catalysts

Chemical Reactions Analysis

Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include substituted carbamates, amines, and nitro derivatives .

Scientific Research Applications

Drug Development

Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate has been explored for its potential as an antiviral agent. Its structure allows it to serve as a reference standard in the development of antiviral drugs, particularly in the context of inhibiting viral replication mechanisms. The compound's nitrophenyl group is crucial for enhancing biological activity, making it a candidate for further pharmacological studies .

Synthetic Methodologies

This compound is utilized in various synthetic pathways, especially in the synthesis of more complex organic molecules. It has been employed in:

  • Palladium-Catalyzed Reactions : Tert-butyl carbamate derivatives are often used in palladium-catalyzed coupling reactions to synthesize N-Boc-protected anilines and other functionalized compounds . This application is significant for developing pharmaceuticals and agrochemicals.
  • Synthesis of Tetrasubstituted Pyrroles : The compound plays a role in synthesizing tetrasubstituted pyrroles, which are important intermediates in organic synthesis due to their diverse biological activities .

Reference Standards

In analytical chemistry, this compound serves as a reference standard for various analytical techniques, including HPLC and mass spectrometry. Its well-defined structure allows for accurate calibration and validation of analytical methods used in pharmaceutical quality control .

Case Study 1: Antiviral Activity Assessment

Recent studies have evaluated the antiviral properties of this compound against specific viral strains. In vitro assays demonstrated that the compound exhibited significant inhibitory effects on viral replication, suggesting its potential as a lead compound for developing new antiviral therapies.

Case Study 2: Synthesis of Novel Compounds

Research involving the palladium-catalyzed synthesis of N-Boc-protected anilines using this compound has shown promising results. The methodology allowed for high yields and selectivity, paving the way for synthesizing complex molecules that could have therapeutic applications.

Summary Table of Applications

Application AreaDescription
Drug DevelopmentPotential antiviral agent; reference standard for drug design
Synthetic MethodologiesUsed in palladium-catalyzed reactions; synthesis of tetrasubstituted pyrroles
Analytical ChemistryReference standard for HPLC and mass spectrometry

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbamate derivatives exhibit diverse physicochemical and structural properties depending on substituents. Below is a detailed comparison of tert-butyl N-methyl-N-(4-nitrophenyl)carbamate with structurally related compounds.

Structural Analogues

Compound Name Substituents Molecular Formula Key Structural Features
This compound N-methyl, 4-nitrophenyl C₁₂H₁₅N₂O₄ Electron-withdrawing nitro group enhances reactivity
tert-Butyl (4-iso-perfluoropropyl)phenylcarbamate (47) iso-perfluoropropyl, phenyl Not reported Fluorinated substituent increases lipophilicity
N-Methyl-N-(4-(iso-perfluoropropyl)formamide (48) iso-perfluoropropyl, formamide Not reported Formamide group introduces hydrogen-bonding capacity
Tert-butyl 2-chloro-4-nitrophenylcarbamate 2-chloro, 4-nitrophenyl C₁₁H₁₃ClN₂O₄ Chloro substituent adds steric and electronic effects
tert-Butyl N-(4-hydroxybutyl)-N-methylcarbamate 4-hydroxybutyl, N-methyl C₁₁H₂₂N₂O₃ Hydroxybutyl group improves water solubility
tert-Butyl N-[trans-4-acetylcyclohexyl]carbamate trans-4-acetylcyclohexyl C₁₃H₂₃NO₃ Cyclohexyl acetyl group enhances conformational rigidity

Physical and Spectroscopic Properties

Compound Name Melting Point (°C) Rf Value (EtOAc:Pet. Ether) Key Spectral Data (NMR)
This compound Not reported Not reported Expected aromatic H: δ 8.1–7.5; tert-butyl C: δ 28–80
tert-Butyl (4-iso-perfluoropropyl)phenylcarbamate (47) 121.7–123.0 0.25 ¹⁹F NMR: δ -70 to -80 ppm (CF₃ groups)
N-Methyl-N-(4-(iso-perfluoropropyl)formamide (48) Not reported 0.48 Not reported
Tert-butyl 2-chloro-4-nitrophenylcarbamate Not reported Not reported Not reported

Biological Activity

Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This article will explore its biological activity, focusing on enzyme inhibition, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its tert-butyl group, a methyl group, and a nitrophenyl substituent. The molecular formula is C11H14N2O4C_{11}H_{14}N_{2}O_{4} with a molecular weight of 238.24 g/mol. The presence of the nitrophenyl group enhances the compound's reactivity and potential biological activity, making it an interesting target for research.

Bile-Salt-Dependent Lipase Inhibition

One of the most significant biological activities of this compound is its role as an inhibitor of bile-salt-dependent lipase (cholesterol esterase). Research indicates that this compound specifically inhibits the activity of bile-salt-dependent lipase through a mechanism-based inhibition process. The inhibition is characterized by:

  • First-order kinetics : The rate of inhibition increases with time.
  • Saturation kinetics : Increasing concentrations of the carbamate lead to saturation of enzyme inhibition.
  • Formation of an inactive enzyme-inhibitor complex : This involves a tetrahedral intermediate that evolves into an inactive carbamyl enzyme after releasing alcohol or phenol .

The release of 4-nitrophenol from this carbamate serves as a direct measure of enzyme inhibition, making it a valuable tool for probing enzyme active sites .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, focusing on its interactions with various enzymes:

  • Enzyme Activity Assessment :
    • A study demonstrated that among various carbamates tested, this compound exhibited potent inhibitory effects on bile-salt-dependent lipase activity. This was attributed to the specific structural features of the compound that enhance binding affinity to the enzyme's active site .
  • Comparative Analysis :
    • A comparative analysis with other carbamates revealed that those with longer N-alkyl chains, such as tert-butyl and pentyl derivatives, showed greater inhibitory potency than shorter-chain variants. This suggests that structural modifications can significantly influence biological activity .
  • Mechanistic Studies :
    • Mechanistic studies indicated that the nucleophilic attack occurs at the carbonyl carbon atom rather than the nitrogen atom in the carbamate structure, leading to effective enzyme inhibition .

Potential Therapeutic Applications

Given its specific inhibitory effects on bile-salt-dependent lipase, this compound may have potential applications in pharmacology, particularly in designing drugs aimed at managing lipid metabolism disorders. Its ability to modulate enzyme activity could be harnessed for therapeutic interventions in conditions like obesity or hyperlipidemia.

Summary Table of Biological Activity

Compound Biological Activity Mechanism
This compoundInhibits bile-salt-dependent lipaseForms inactive carbamyl enzyme complex
Other CarbamatesVarying levels of enzyme inhibitionDependent on alkyl chain length and structure

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl N-methyl-N-(4-nitrophenyl)carbamate, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using tert-butyl carbamate derivatives and nitro-substituted aryl halides. Typical conditions involve a base (e.g., triethylamine or potassium carbonate) in aprotic solvents like dichloromethane or THF at room temperature. For example, similar carbamates are synthesized with yields >75% using a 1:1.2 molar ratio of tert-butyl carbamate to aryl halide . Optimization may include adjusting reaction time (4-24 hours) and temperature (0–25°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the tert-butyl group (δ ~1.4 ppm for 1H^1H), carbamate carbonyl (δ ~155 ppm for 13C^{13}C), and nitro group resonance (δ ~125–135 ppm for aromatic carbons) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) ensures purity >95% .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C12H15N2O4\text{C}_{12}\text{H}_{15}\text{N}_2\text{O}_4: 275.1032 g/mol) .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer : The compound is sensitive to hydrolysis under acidic/basic conditions. Store at –20°C in airtight, light-resistant containers with desiccants. Stability tests on analogous carbamates show <5% degradation over 6 months under these conditions . Avoid prolonged exposure to moisture or oxidizing agents.

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in catalytic coupling reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, enhancing electrophilic aromatic substitution reactivity. In Suzuki-Miyaura couplings, it facilitates palladium-catalyzed cross-coupling with boronic acids. For example, nitro-substituted carbamates achieve coupling yields of 60-85% using Pd(PPh3_3)4_4 and Na2_2CO3_3 in DMF at 80°C . Kinetic studies show a 2.5-fold rate increase compared to non-nitro analogs .

Q. What experimental strategies can resolve contradictions in biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Test a wide concentration range (0.1–100 µM) to identify non-linear effects. For enzyme inhibition, use IC50_{50} assays with positive controls (e.g., indomethacin for COX-2) .
  • Off-Target Screening : Employ proteome-wide profiling (e.g., thermal shift assays) to identify unintended interactions .
  • Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation, which may explain variability in cellular assays .

Q. How can computational methods predict the binding mode of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases or proteases). The nitro group often forms hydrogen bonds with catalytic residues (e.g., Tyr or Lys) .
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability. RMSD <2 Å indicates robust target engagement .
  • QSAR Modeling : Corrogate substituent effects (e.g., nitro vs. methoxy) on IC50_{50} values using MOE or RDKit .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in vitro?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Spill Management : Absorb with vermiculite and dispose as hazardous waste (EPA Code U223) .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration to prevent nitro compound accumulation .

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